Ecubectedin
Overview
Description
Ecubectedin, also known as PM14, is a novel transcriptional inhibitor related to the ecteinascidins family. It displays potent antitumor effects both in vitro and in vivo. This compound is particularly notable for its ability to bind to DNA and inhibit mRNA synthesis, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ecubectedin is synthesized through a series of complex organic reactions. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and double-distilled water .
Industrial Production Methods
The industrial production of this compound involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions to ensure the purity and efficacy of the final product. Specific details on the industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
Ecubectedin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted this compound compounds.
Scientific Research Applications
Ecubectedin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a model compound for studying DNA-binding agents.
Biology: Investigated for its effects on cellular processes, including transcription and apoptosis.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents.
Mechanism of Action
Ecubectedin exerts its effects by binding to DNA and inhibiting RNA synthesis. This inhibition occurs through the stalling and irreversible proteasomal degradation of elongating RNA polymerase II. The compound also induces double-strand breaks in DNA, leading to cell cycle arrest and apoptotic death of tumor cells .
Comparison with Similar Compounds
Ecubectedin is similar to other compounds in the ecteinascidins family, such as trabectedin and lurbinectedin . it is unique in its specific mechanism of action and its potent antitumor activity. Similar compounds include:
Trabectedin: Another ecteinascidin with antitumor properties, approved for the treatment of liposarcoma and leiomyosarcoma.
Lurbinectedin: Approved for the treatment of metastatic small-cell lung cancer, it also inhibits oncogenic transcription by forming DNA adducts.
This compound stands out due to its specific inhibition of RNA synthesis and its ability to induce double-strand breaks in DNA, making it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
[(1R,2R,3R,3'S,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N4O10S/c1-17-10-20-11-25-39(49)45-26-14-52-40(50)41(38-23(12-21(13-46)43-41)22-8-6-7-9-24(22)42-38)15-56-37(31(45)30(44(25)4)27(20)32(48)33(17)51-5)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)47/h6-10,21,25-26,30-31,37,39,42-43,46,48-49H,11-16H2,1-5H3/t21-,25-,26-,30+,31+,37+,39-,41+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXBRBBFWHHDFS-DJQPDYNTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CC(N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(C[C@H](N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N4O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248127-53-7 | |
Record name | Ecubectedin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248127537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ECUBECTEDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LIC13RX4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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